2,4-Difluorobenzaldehyde
Overview
Description
2,4-Difluorobenzaldehyde, also known as 2,4-DFB, is a fluorinated aromatic aldehyde with the molecular formula C7H4F2O . It is a colorless to yellowish liquid with a pungent odor .
Synthesis Analysis
2,4-Difluorobenzaldehyde has been used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives .Molecular Structure Analysis
The molecular weight of 2,4-Difluorobenzaldehyde is 142.10 . The SMILES string representation is [H]C (=O)c1ccc (F)cc1F .Chemical Reactions Analysis
2,4-Difluorobenzaldehyde is a versatile building block for organic synthesis due to its unique chemical properties .Physical And Chemical Properties Analysis
The compound has a boiling point of 130-131°C . It is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water . The density is 1.299 g/mL at 25 °C .Scientific Research Applications
Application in Organic Synthesis
Field
Summary of Application
2,4-Difluorobenzaldehyde is a chemical compound used in scientific research, particularly in the field of organic synthesis. It possesses unique properties that make it valuable for various applications such as drug discovery and material science.
Results or Outcomes
The outcomes obtained would also depend on the specific application. In drug discovery, for example, the use of 2,4-Difluorobenzaldehyde might lead to the synthesis of a novel drug candidate with potential therapeutic effects.
Application in the Synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives
Field
Summary of Application
2,4-Difluorobenzaldehyde has been used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives .
Methods of Application
The specific methods of application or experimental procedures would involve the reaction of 2,4-Difluorobenzaldehyde with other reagents under the necessary conditions to yield the desired 3-benzylidene 20,29-dihydrobetulinic acid derivatives.
Results or Outcomes
The synthesis of these derivatives could potentially lead to the development of new medicinal compounds. The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the subsequent testing and evaluation of these compounds.
Application in Spectroscopy
Field
Summary of Application
The emission and absorption spectra of 2,4-Difluorobenzaldehyde have been studied . This means it can be used in spectroscopy, which is the study of the interaction between matter and electromagnetic radiation. It’s often used in physical and analytical chemistry for the identification of substances through the spectrum emitted from or absorbed by them.
Methods of Application
The methods of application would involve subjecting 2,4-Difluorobenzaldehyde to various wavelengths of electromagnetic radiation and observing the resulting emission or absorption spectra.
Results or Outcomes
The results or outcomes would provide valuable information about the electronic structure of 2,4-Difluorobenzaldehyde, which could be useful in various fields such as analytical chemistry, material science, and even environmental science.
Application in Mass Spectrometry
Field
Summary of Application
The mass spectrum of 2,4-Difluorobenzaldehyde has been studied . This means it can be used in mass spectrometry, which is a technique that is used to identify and quantify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules.
Safety And Hazards
properties
IUPAC Name |
2,4-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPCBACLBHDCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165788 | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzaldehyde | |
CAS RN |
1550-35-2 | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1550-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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